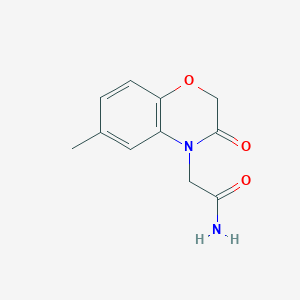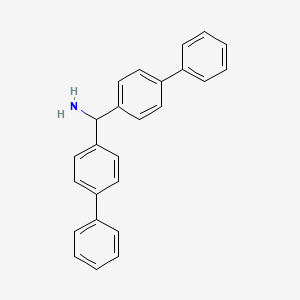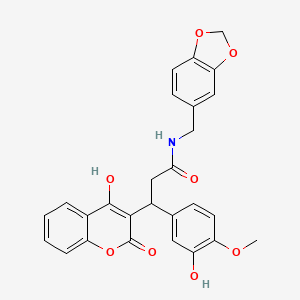
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide is a chemical compound known for its diverse applications in scientific research. This compound features a methoxyphenyl group, a triazolylsulfanyl group, and a propanamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by treatment with an alkyl halide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenylamine and an appropriate leaving group.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction between the intermediate product and a suitable carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the propanamide moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)butanamide: Similar structure with an additional carbon in the alkyl chain.
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)ethanamide: Similar structure with one less carbon in the alkyl chain.
Uniqueness
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and methoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H14N4O2S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide |
InChI |
InChI=1S/C12H14N4O2S/c1-18-10-4-2-9(3-5-10)15-11(17)6-7-19-12-13-8-14-16-12/h2-5,8H,6-7H2,1H3,(H,15,17)(H,13,14,16) |
InChI Key |
KWVHVDGNMJVGQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one](/img/structure/B11050731.png)
![N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide](/img/structure/B11050744.png)
![1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11050746.png)
![3-Ethyl-5-[(4-methylphenyl)amino]-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide](/img/structure/B11050751.png)
![Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B11050754.png)
![2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11050757.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11050769.png)
![4-[(4-Fluorophenyl)amino]-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B11050770.png)
![8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11050776.png)


![4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11050802.png)
![1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050813.png)
